molecular formula C14H13NO2 B1353068 Ethyl 2-pyridin-3-ylbenzoate CAS No. 225797-25-1

Ethyl 2-pyridin-3-ylbenzoate

Cat. No. B1353068
M. Wt: 227.26 g/mol
InChI Key: ZWYKSNWZBPGCDQ-UHFFFAOYSA-N
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Description

Ethyl 2-pyridin-3-ylbenzoate, commonly referred to as EPB, is a chemical compound that has been studied for its various applications in scientific research. EPB has been found to possess a wide range of biochemical and physiological effects, making it an attractive candidate for further research.

Scientific Research Applications

Heterocyclic Synthesis and Drug Development

  • Heterocyclic Compound Synthesis : Research focuses on synthesizing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives through reactions with active methylene reagents, indicating a route for complex molecule development potentially including compounds similar to "Ethyl 2-pyridin-3-ylbenzoate" (Mohareb et al., 2004).
  • Anticancer Activity : A study on thiazolo[3,2-a]pyridines prepared using a multicomponent reaction showed promising anticancer activity, suggesting that similar structures might be explored for therapeutic applications (Altug et al., 2011).
  • Topoisomerase IIα Inhibitory Activity : Compounds designed with a pyridine moiety demonstrated significant cytotoxicity and inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication, indicating the potential for developing anticancer agents (Alam et al., 2016).

Materials Science

  • Organic Light-Emitting Diodes (OLEDs) : Novel organic compounds with pyridine derivatives have been utilized as ancillary ligands in heteroleptic iridium(III) complexes for polymer light-emitting diodes, demonstrating good electroluminescence performance. This suggests potential applications in display technologies (Tang et al., 2014).

Antibacterial and Antitubercular Activity

  • Antibacterial and Antifungal Activities : Synthesis of novel benzothiazole and pyrimidine derivatives demonstrated promising antibacterial and antitubercular activities, indicating the potential of pyridine-containing compounds in developing new antimicrobials (Bhoi et al., 2016).

properties

IUPAC Name

ethyl 2-pyridin-3-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYKSNWZBPGCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458747
Record name Ethyl 2-pyridin-3-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-pyridin-3-ylbenzoate

CAS RN

225797-25-1
Record name Ethyl 2-pyridin-3-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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